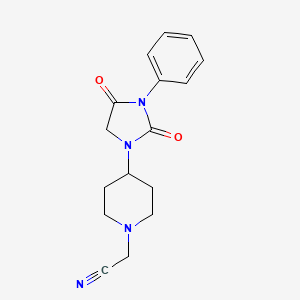

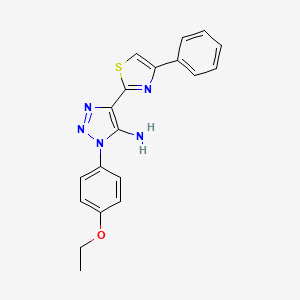

5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an electron-rich azole with an oxygen atom next to the nitrogen .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

Isoxazole is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .科学的研究の応用

Catalyzed Cycloaddition Reactions

The research by Cao et al. (2019) highlights a catalyzed formal [3 + 2] cycloaddition process involving ynamides and unprotected isoxazol-5-amines, facilitated by catalytic AgNTf2. This method yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, showcasing the versatility of similar compounds in synthetic organic chemistry. The reaction is noted for its use of an affordable catalyst, straightforward conditions, and high yields without needing column chromatographic purification for most products (Cao et al., 2019).

Microwave-Assisted Synthesis

Davoodnia et al. (2008) developed a rapid and efficient method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones, involving cyclocondensation of 5-aminoisoxazole-4-carboxamides with orthoesters. This process benefits from microwave irradiation and solid acid catalysis, enhancing reaction speed and yield compared to conventional heating (Davoodnia et al., 2008).

Herbicidal Activity

Sun et al. (2020) explored the herbicidal activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed through a multi-target drug design strategy based on the structures of isoxaflutole (IFT) and related compounds. Laboratory bioassays revealed significant inhibition against certain weed species, offering insight into agrochemical applications of such derivatives (Sun et al., 2020).

Inhibitory Properties in Enzymatic Activities

Altug et al. (2017) synthesized a series of isoxazole compounds with potent inhibitory effects on carbonic anhydrase II and VII, significant for their roles in glaucoma and neuropathic pain. These findings demonstrate the biomedical relevance of isoxazole derivatives in modulating enzymatic functions (Altug et al., 2017).

将来の方向性

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

作用機序

Target of Action

Isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.

Biochemical Pathways

Isoxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known biological activities of isoxazole derivatives, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

特性

IUPAC Name |

5-cyclopropyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTIXANKXVHDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)

![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)